N-Allylfuran-3-carboxamide
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Overview
Description
N-Allylfuran-3-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an allyl group attached to the nitrogen atom of the carboxamide moiety
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by N-Allylfuran-3-carboxamide are not yet fully understood. Given its antitumor activity, it is likely that the compound affects pathways related to cell proliferation and survival.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. These properties are crucial for understanding the compound’s bioavailability and its overall effectiveness as a therapeutic agent. Future research should focus on these aspects to optimize the compound’s therapeutic potential .
Result of Action
This compound has been found to exhibit antiproliferative activity against certain cancer cell lines. In a study of 34 different synthesized compounds, 22 active compounds, including this compound, exhibited inhibitory action against the HCT-116 cells, with IC50 values ranging from 0.11 mg/ml to 0.78 mg/ml . This suggests that the compound may induce programmed cell death in cancer cells.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allylfuran-3-carboxamide typically involves the amidation of furan-3-carboxylic acid with allylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-Allylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-Allylfuran-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
N-Allyl-1-benzofuran-2-carboxamide: This compound has a benzofuran ring instead of a simple furan ring, which may result in different chemical and biological properties.
Furan-3-carboxamide: Lacks the allyl group, which may affect its reactivity and biological activity.
Uniqueness: N-Allylfuran-3-carboxamide is unique due to the presence of both the furan ring and the allyl group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-prop-2-enylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2-3,5-6H,1,4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDZPWSPKYMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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